(2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
Description
The compound “(2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a piperazine-based derivative with a thiazole-substituted aromatic system. Its structure features a 2-chlorophenyl group attached to a methanone moiety, which is further linked to a piperazine ring modified by a 4-(4-methoxyphenyl)thiazol-2-ylmethyl substituent. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies. The presence of the thiazole ring and methoxyphenyl group may influence receptor binding affinity and metabolic stability compared to simpler arylpiperazines.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S.ClH/c1-28-17-8-6-16(7-9-17)20-15-29-21(24-20)14-25-10-12-26(13-11-25)22(27)18-4-2-3-5-19(18)23;/h2-9,15H,10-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCACWXQYQULUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets. These include various enzymes and receptors involved in critical biological processes.
Mode of Action
Thiazole derivatives, which share a similar structure, have been reported to interact with their targets in a variety of ways. For instance, they may inhibit enzyme activity
Biochemical Analysis
Biochemical Properties
These interactions often involve the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions, which can influence the function of the target biomolecules.
Cellular Effects
Thiazole derivatives have been reported to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. These effects are typically mediated through the interaction of the thiazole compound with specific cellular targets.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Thiazole derivatives are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies over time.
Dosage Effects in Animal Models
The effects of (2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride at different dosages in animal models have not been specifically studied. Thiazole derivatives have been shown to exhibit dose-dependent effects in animal models, with potential toxic or adverse effects observed at high doses.
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can influence metabolic flux or metabolite levels.
Biological Activity
The compound (2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a thiazole-derived molecule that has garnered interest due to its potential biological activities, particularly in the fields of anticancer, anticonvulsant, and anti-inflammatory research. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Thiazole Ring : Known for its diverse biological activities.
- Piperazine Moiety : Often associated with pharmacological properties.
- Chloro and Methoxy Substituents : These groups can influence the compound's reactivity and interaction with biological targets.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing a thiazole ring have been shown to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and inhibition of anti-apoptotic proteins.
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A431 | 1.98 | Inhibition of Mcl-1 |
| Compound 2 | HT29 | 23.30 | Induction of apoptosis |
| Compound 3 | Jurkat | <1.0 | Interaction with Bcl-2 |
The presence of electron-withdrawing groups, such as chlorine and methoxy, has been correlated with enhanced anticancer activity, suggesting that structural modifications can optimize efficacy .
2. Anticonvulsant Activity
Thiazole derivatives have also shown promise in anticonvulsant activity. A study evaluated several thiazole-based compounds for their effectiveness in seizure models, revealing that certain structural features significantly enhance their protective effects against seizures.
Table 2: Anticonvulsant Activity of Thiazole Compounds
| Compound ID | Model Used | ED50 (mg/kg) | Effectiveness |
|---|---|---|---|
| Compound A | MES | 24.38 | High protection against seizures |
| Compound B | scPTZ | 88.23 | Moderate protection |
The study highlighted that the incorporation of specific substituents on the phenyl rings could lead to increased anticonvulsant potency .
3. Anti-inflammatory Effects
The anti-inflammatory potential of thiazole compounds has been explored through molecular docking studies targeting cyclooxygenase (COX) and lipoxygenase (LOX). These studies suggest that thiazole derivatives can inhibit these enzymes effectively, contributing to their anti-inflammatory properties.
Table 3: Inhibition Potency Against COX/LOX Enzymes
| Compound ID | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Percentage |
|---|---|---|---|
| Compound X | COX-2 | -9.5 | 75% |
| Compound Y | LOX | -8.7 | 68% |
These findings indicate that thiazoles may serve as potential leads for developing anti-inflammatory drugs .
Case Study 1: Thiazole Derivatives in Cancer Treatment
A series of synthesized thiazole derivatives were tested against various cancer cell lines, including breast and colon cancer. The results indicated that compounds with a methoxy group showed enhanced cytotoxicity compared to those without it, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Evaluation of Anticonvulsant Properties
In a controlled study assessing the anticonvulsant effects of thiazole derivatives, one compound demonstrated significant seizure protection in both MES and scPTZ models, outperforming traditional anticonvulsants like sodium valproate. This highlights the therapeutic potential of thiazoles in treating epilepsy .
Scientific Research Applications
Antimicrobial Research
Research has demonstrated the antimicrobial potential of thiazole derivatives. A study highlighted that compounds similar to (2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Antitumor Research
The compound's potential as an antitumor agent is supported by findings that suggest it can induce cell cycle arrest and apoptosis in cancer cells. This effect is mediated through the activation of caspase pathways and the modulation of pro-apoptotic and anti-apoptotic proteins.
Case Study Example
A study published in a peer-reviewed journal demonstrated that a structurally similar thiazole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial dysfunction and caspase activation .
Pharmacokinetics
Pharmacokinetic studies of related compounds indicate favorable absorption and distribution characteristics, which enhance their therapeutic potential. Understanding the pharmacokinetics is crucial for optimizing dosage regimens and maximizing efficacy while minimizing toxicity.
Comparison with Similar Compounds
Key Compounds for Comparison:
Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21/MK37) Structural Differences: Replaces the 4-methoxyphenyl-thiazole group with a thiophene ring and a trifluoromethylphenyl substituent. Synthesis: Prepared via HOBt/TBTU-mediated coupling, similar to methods used for the target compound .
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Structural Differences: Lacks the thiazole-methoxyphenyl system; features a chloroethyl group directly attached to piperazine. Activity: Reported antifungal and antipsychotic properties, but lower metabolic stability due to the reactive chloroethyl group .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole (Compound 5)
- Structural Differences : Contains a fluorophenyl-triazole-thiazole system instead of methoxyphenyl-thiazole.
- Crystallography : Exhibits planar molecular geometry except for a perpendicular fluorophenyl group, suggesting conformational rigidity .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
*Estimated via computational methods (e.g., Multiwfn ).
Mechanistic Insights
- Electron-Donating vs. In contrast, trifluoromethyl (Compound 21) and fluorophenyl (Compound 5) groups are electron-withdrawing, altering binding kinetics .
- Thiazole vs. Thiophene : Thiazole rings (target compound) offer higher polarity and hydrogen-bonding capacity compared to thiophene (Compound 21), influencing solubility and target engagement .
Q & A
Q. What are optimized synthetic routes for this compound, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including alkylation of the piperazine core, thiazole ring formation, and final coupling with the 2-chlorophenyl group. Key steps:
- Thiazole Formation : Use ammonium persulfate (APS) or similar oxidizing agents for cyclization of thioamide precursors under controlled pH ( ).
- Piperazine Functionalization : Employ nucleophilic substitution or Mannich reactions to introduce the methyl-thiazole moiety ( ).
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) and recrystallization in methanol/ether mixtures improve purity ( ). Yields >70% are achievable with stoichiometric optimization (e.g., 1.2 equiv of sulfonyl chloride for piperazine derivatization) .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR : H and C NMR confirm piperazine proton environments (δ 2.5–3.5 ppm for N–CH) and aromatic thiazole/chlorophenyl signals (δ 6.8–7.8 ppm) ( ).
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2/c) resolve bond angles and dihedral angles between the thiazole and methoxyphenyl groups ( ).
- HRMS : Exact mass analysis (e.g., m/z 470.12 [M+H]) ensures molecular formula accuracy .
Q. How does the hydrochloride salt influence solubility and formulation for in vitro studies?
The hydrochloride form enhances aqueous solubility via protonation of the piperazine nitrogen.
- Solubility Testing : Use phosphate-buffered saline (PBS, pH 7.4) or dimethyl sulfoxide (DMSO) for stock solutions.
- Stability : Monitor pH-dependent degradation (e.g., 4°C storage in amber vials) to prevent hydrolysis of the methanone group .
Advanced Research Questions
Q. What structure-activity relationships (SAR) justify modifications to the thiazole or methoxyphenyl moieties?
- Thiazole Modifications : Replacement with oxazole or pyridine rings (e.g., ) alters electron density, affecting binding to targets like kinase enzymes.
- Methoxyphenyl Substitution : Introducing halogens (e.g., -F, -Cl) or bulkier groups (e.g., -CF) enhances lipophilicity and membrane permeability ( ).
- Piperazine Flexibility : Rigidifying the piperazine ring (e.g., via spirocyclic derivatives) may improve selectivity for serotonin or dopamine receptors .
Q. How can in vitro assays evaluate this compound’s potential as an antimicrobial or antitumor agent?
- Antibacterial Testing : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (MIC ≤8 µg/mL) and Gram-negative strains ( ).
- Anticancer Screening : MTT assays on leukemia (K562) and breast cancer (MCF-7) cell lines, with IC values compared to doxorubicin controls ( ).
- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1–100 µM) to identify threshold effects.
- Metabolite Interference : Use LC-MS to detect hydrolyzed byproducts (e.g., free piperazine) that may skew results ( ).
- Cell Line Variability : Compare activity in isogenic lines (e.g., p53+/+ vs. p53−/−) to isolate genetic factors .
Q. How do computational models predict binding modes to biological targets?
- Docking Studies : Use AutoDock Vina to simulate interactions with CYP450 enzymes or σ-1 receptors, focusing on hydrogen bonds with the methanone oxygen ( ).
- MD Simulations : GROMACS-based trajectories (100 ns) assess stability of the thiazole-piperazine conformation in lipid bilayers .
Q. What are the stability profiles under varying pH and temperature conditions?
- Forced Degradation : Expose to 0.1 M HCl (gastric pH), 0.1 M NaOH (intestinal pH), and UV light (ICH Q1B guidelines). Monitor via HPLC for degradation products (e.g., dechlorinated analogs) ( ).
- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~180°C, critical for lyophilization protocols .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., thiazole alkylation) ().
- Crystallography : Soak crystals in Paratone-N oil to prevent desiccation during data collection ().
- Biological Assays : Include vehicle controls (e.g., 0.1% DMSO) to exclude solvent toxicity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
